molecular formula C41H61N5O3 B129716 N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide CAS No. 142859-67-4

N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide

Cat. No. B129716
M. Wt: 672 g/mol
InChI Key: VYQRWZFWPDWBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide, also known as TAK-242, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It has been extensively studied for its potential use in treating various inflammatory diseases.

Mechanism Of Action

N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide works by selectively inhibiting the MyD88-dependent pathway of TLR4 signaling, which is responsible for the production of pro-inflammatory cytokines. By blocking this pathway, N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide reduces inflammation and tissue damage.

Biochemical And Physiological Effects

Studies have shown that N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to TLR4 activation. It has also been shown to reduce tissue damage and improve survival rates in animal models of sepsis and acute lung injury.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide is its specificity for the MyD88-dependent pathway of TLR4 signaling, which allows for targeted inhibition of inflammation without affecting other immune responses. However, one limitation is that N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide has a short half-life, which may limit its effectiveness in certain applications.

Future Directions

Future research on N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide could focus on its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. It could also be studied in combination with other therapies to enhance its effectiveness. Additionally, further research could be done to improve the pharmacokinetics of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide, such as developing a longer-lasting formulation.

Synthesis Methods

The synthesis of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide involves several steps, starting with the reaction of 2,4-dichloro-5-nitropyrimidine with 2-aminoethanol to form 2-(2-hydroxyethylamino)-4,5-dichloropyrimidine. This compound is then reacted with 2-octadecyloxybenzoyl chloride to form the intermediate product, which is subsequently reacted with 6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazole-2-amine to form N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide.

Scientific Research Applications

N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide has been extensively studied for its potential use in treating various inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis. It has also been shown to have potential in treating certain types of cancer.

properties

CAS RN

142859-67-4

Product Name

N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide

Molecular Formula

C41H61N5O3

Molecular Weight

672 g/mol

IUPAC Name

N-[2-[6-ethyl-7-(4-methylphenoxy)-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]propyl]-2-octadecoxybenzamide

InChI

InChI=1S/C41H61N5O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-48-37-25-22-21-24-35(37)41(47)42-31-33(4)39-43-40-38(36(6-2)44-46(40)45-39)49-34-28-26-32(3)27-29-34/h21-22,24-29,33,44H,5-20,23,30-31H2,1-4H3,(H,42,47)

InChI Key

VYQRWZFWPDWBTN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C

Other CAS RN

142859-67-4

Pictograms

Irritant

synonyms

N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-octadecyloxybenzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.